

In Vivo Delivery of AMG 333 in Preclinical Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 333 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is recognized as the primary sensor for cold temperatures in mammals. Developed by Amgen, AMG 333 has been investigated as a potential therapeutic for migraine.[1][2][3] Preclinical in vivo studies have been crucial in characterizing its pharmacodynamic effects. This document provides detailed application notes and protocols for the oral delivery of AMG 333 in preclinical rat models, based on published research. The primary methods discussed are the icilin-induced "wet-dog shake" model and the cold pressor test, both of which are established assays for evaluating TRPM8 antagonism in vivo.[1][4]

Introduction

The TRPM8 channel, expressed in a subset of sensory neurons, is implicated in migraine pathophysiology.[3] **AMG 333**, by selectively blocking this channel, offers a targeted approach to migraine treatment. Evaluating the efficacy and pharmacodynamics of **AMG 333** in preclinical models is a critical step in its development. Oral administration is the intended clinical route, making oral delivery in animal models highly relevant. The protocols outlined below describe the methods used to assess the in vivo activity of **AMG 333** after oral administration in rats.



Data Presentation

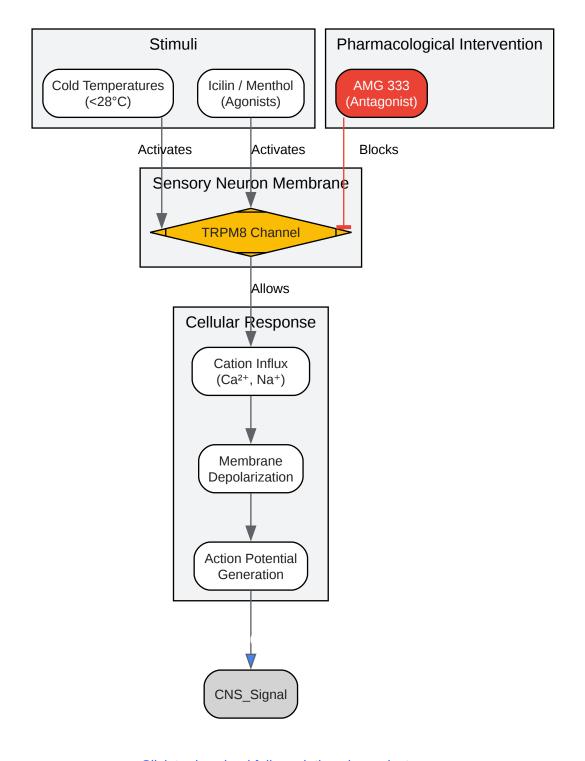
In Vivo Efficacy of AMG 333

Model	Species	Route of Administrat ion	Dosage Range	Key Finding	Reference
Icilin-Induced Wet-Dog Shake	Sprague- Dawley Rat	Oral (p.o.)	0.6 - 3 mg/kg	Dose- dependent inhibition of shaking behavior. ED ₅₀ = 1.14 mg/kg.	[1]
Cold Pressor Test	Sprague- Dawley Rat	Oral (p.o.)	1 - 3 mg/kg	Dose- dependent blockade of cold-induced blood pressure increase. ED ₅₀ = 1.10 mg/kg.	[1]

Signaling Pathway

The TRPM8 channel is a non-selective cation channel that, upon activation by cold temperatures or agonists like menthol and icilin, allows an influx of cations (primarily Ca²⁺ and Na⁺). This influx leads to depolarization of the sensory neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. **AMG 333** acts as an antagonist, blocking the channel and preventing this signaling cascade.





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Caption: TRPM8 signaling pathway and antagonism by AMG 333.

Experimental ProtocolsOral Formulation and Delivery of AMG 333

Methodological & Application





This protocol describes the preparation of an AMG 333 formulation for oral gavage in rats.

Materials:

- AMG 333 powder
- Vehicle (e.g., 10% DMSO / 90% corn oil or 0.5% Methylcellulose in water)
- Mortar and pestle (if preparing a suspension)
- Magnetic stirrer and stir bar
- · Weighing scale
- Appropriate sized oral gavage needles (e.g., 18-20 gauge, curved or straight)
- Syringes

Protocol:

- Vehicle Preparation:
 - For a solution: Prepare a 10% DMSO in corn oil solution by mixing the appropriate volumes.
 - For a suspension: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to water while stirring continuously.
- AMG 333 Formulation:
 - Calculate the required amount of AMG 333 based on the desired dose (e.g., 1 mg/kg) and the dosing volume (e.g., 5 mL/kg).
 - For a solution: Add the weighed AMG 333 powder to the 10% DMSO/corn oil vehicle.
 Vortex or sonicate until the compound is fully dissolved.
 - For a suspension: Levigate the weighed AMG 333 powder with a small amount of the
 0.5% methylcellulose vehicle to form a smooth paste. Gradually add the remaining vehicle



while mixing to achieve a uniform suspension. Stir continuously before and during dosing to ensure homogeneity.

- Oral Gavage Administration:
 - Gently restrain the rat.
 - Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
 - Draw the prepared AMG 333 formulation into the syringe.
 - Carefully insert the gavage needle into the esophagus and advance it into the stomach.
 - Slowly administer the formulation.
 - Withdraw the needle and return the animal to its cage.
 - Monitor the animal for any signs of distress.

Icilin-Induced Wet-Dog Shake (WDS) Model

This pharmacodynamic model assesses TRPM8 antagonism by measuring the inhibition of a characteristic shaking behavior induced by the TRPM8 agonist, icilin.

Materials:

- Male Sprague-Dawley rats
- AMG 333 oral formulation
- Icilin solution (e.g., dissolved in a vehicle like DMSO and diluted in saline)
- Observation chambers
- Timer

Protocol:



- Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
- AMG 333 Administration: Administer AMG 333 orally at the desired doses (e.g., 0.6, 1, 3 mg/kg) or vehicle to different groups of rats.
- Pre-treatment Time: Allow for a pre-treatment period for AMG 333 to be absorbed (e.g., 60 minutes).
- Icilin Challenge: Administer a standardized dose of icilin (e.g., 0.5 mg/kg, intraperitoneally) to induce the wet-dog shake behavior.
- Observation: Immediately after icilin injection, place the rats back into the observation chambers and record the number of wet-dog shakes over a specified period (e.g., 30 minutes).
- Data Analysis: Compare the number of wet-dog shakes in the **AMG 333**-treated groups to the vehicle-treated group. Calculate the percent inhibition for each dose and determine the ED₅₀.

Cold Pressor Test (CPT)

This model evaluates the role of TRPM8 in autonomic responses to cold by measuring changes in blood pressure upon cold stimulus.

Materials:

- Male Sprague-Dawley rats, instrumented for blood pressure measurement (e.g., via telemetry or arterial catheter)
- AMG 333 oral formulation
- Container with ice-cold water (e.g., 0.5°C)
- Blood pressure monitoring system

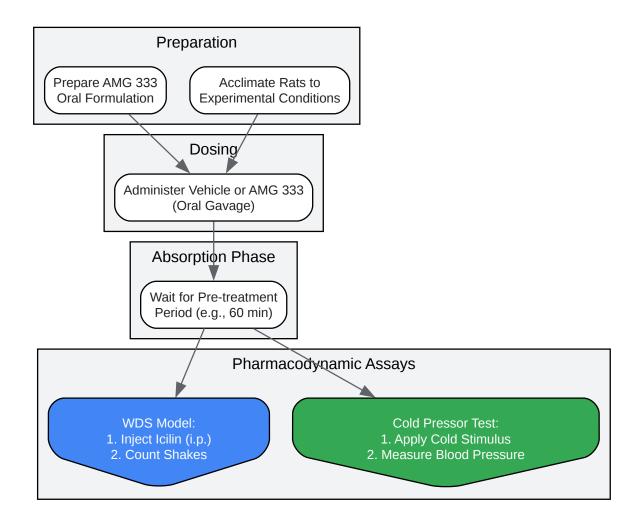
Protocol:



- Baseline Measurement: Record the baseline mean arterial pressure (MAP) and heart rate of the anesthetized or conscious, restrained rat.
- AMG 333 Administration: Administer AMG 333 orally at the desired doses (e.g., 1, 3 mg/kg) or vehicle.
- Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes).
- Cold Challenge: Perform the cold pressor test by immersing the rat's limbs and ventral half of the body in the ice-cold water for a fixed duration (e.g., 2 minutes).[5]
- Blood Pressure Monitoring: Continuously record MAP and heart rate throughout the cold challenge and for a period afterward.
- Data Analysis: Determine the peak increase in MAP from baseline in response to the cold stimulus. Compare the pressor response in the AMG 333-treated groups to the vehicletreated group to assess the inhibitory effect.

Experimental Workflow Visualization





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Caption: General workflow for in vivo evaluation of AMG 333.

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